2-クロロエトキシトリメチルシラン

説明

Chlorotrimethylsilane, also known as TMSCl, is a versatile reagent widely used in organic synthesis. It is a silylating agent that can transform various functional groups into more reactive or protective derivatives. TMSCl is also employed as a catalyst or mediator in numerous chemical reactions, enhancing the efficiency and selectivity of synthetic processes.

Synthesis Analysis

The synthesis of chlorotrimethylsilane derivatives and related compounds often involves the use of Grignard reagents. For instance, 2-(trifluoromethyl)allyltrimethylsilane is prepared by reacting ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing the utility of TMSCl in introducing functional groups like the trifluoromethyl group into organic molecules . Additionally, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones is facilitated by a catalytic system comprising 1-methylimidazolium hydrogen sulfate and a catalytic amount of chlorotrimethylsilane, highlighting its role in catalysis .

Molecular Structure Analysis

The molecular structure of chlorotrimethylsilane-based compounds is characterized by the presence of a silicon atom bonded to three methyl groups and a functional group, such as a chloride or an organic substituent. This structure imparts unique reactivity patterns, as seen in the synthesis of various organosilicon compounds. For example, the electrochemical silylation of fluoroalkenes in the presence of chlorotrimethylsilane leads to the formation of (fluorovinyl)trimethylsilanes, indicating the role of TMSCl in facilitating the introduction of silicon into organic molecules .

Chemical Reactions Analysis

Chlorotrimethylsilane participates in a wide range of chemical reactions. It acts as a nitrating agent in the ipso-nitration of arylboronic acids to produce nitroarenes , and as an oxidant in the conversion of thiols and disulfides to sulfonyl chlorides . TMSCl also serves as a Lewis acid mediator in allylic alkylation and promotes the asymmetric Michael reaction of chiral lithioenamines . Furthermore, it is involved in the oxidation of alcohols to carbonyl compounds and the cleavage of oximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorotrimethylsilane and its derivatives are crucial for their application in synthesis. TMSCl is a mild and efficient reagent, as evidenced by its use in the oxidative conversion of thiols to sulfonyl chlorides . It is also employed in the gas chromatographic analysis of fats and oils, where it transforms triglycerides into volatile fatty esters, demonstrating its utility in analytical chemistry . The reactivity of TMSCl with Grignard reagents to produce 3-(trimethylsilyl)-2-alkanones and 2-(trimethylsilyl)-1-alkanols further exemplifies its chemical versatility .

科学的研究の応用

2-クロロエトキシトリメチルシランの用途の包括的な分析

2-クロロエトキシトリメチルシランは、科学研究においてさまざまな用途を持つ汎用性の高い化学化合物です。以下は、さまざまな分野におけるその独特な用途の詳細な分析です。

SEMエーテルの合成

用途: 2-クロロエトキシトリメチルシランは、SEM(2-(トリメチルシリル)エトキシ)メチルエーテル の調製に使用されます。これらのエーテルは、アルコールの保護基として機能するため、他の官能基への干渉なしに選択的な反応を発生させることができるため、有機合成の分野で重要です。

フェノール保護基

用途: ラテリフルオロン の合成におけるフェノールの保護基として機能します。このような保護基は、複数のステップの反応で特定の官能基を一時的にマスクする必要がある複雑な有機合成において不可欠です。

イミダゾール誘導体

用途: この化合物は、1H-イミダゾールと反応して、1-(2-トリメチルシラニル-エトキシメチル)-1H-イミダゾール を調製します。このような誘導体は、医薬品や治療薬の開発において、医薬品化学で重要です。

防汚表面

用途: 2-クロロエトキシトリメチルシランは、ポリマーに組み込まれると、防汚表面 の作成に貢献できます。これらの表面は、生物学的物質の蓄積を防ぎ、医療機器やインプラントに最適です。

生体適合性コーティング

用途: この化合物は、生体適合性コーティングに統合できることが注目されています。 このようなコーティングは、医療機器やインプラントに適用され、体の免疫反応を抑制し、生物学的システム内の人工デバイスの適合性を高めます .

薬物送達システム

用途: 2-クロロエトキシトリメチルシランは、薬物送達システムの表面を修飾するために使用できます。 この修飾は、薬物の放出を制御し、標的部位に到達するまで、薬効成分を保護するのに役立ちます .

マイクロ流体デバイス

用途: マイクロ流体の分野では、この化合物は、チャネルやチャンバーの表面を修飾するために使用されます。 この修飾は、タンパク質やその他の分子の非特異的結合を減らすのに役立ち、これは生物学的サンプルの正確な分析に不可欠です .

バイオセンサーとバイオプローブ

用途: この化合物は、バイオセンサーとバイオプローブの構築に含まれると、非特異的タンパク質吸着を防ぐことで、性能を向上させます。 これは、センサーが標的分析物に対して感度が高く、特異性を維持することを保証します .

Safety and Hazards

作用機序

Action Environment

The action, efficacy, and stability of 2-Chloroethoxytrimethylsilane can be influenced by various environmental factors . These may include the pH, temperature, and presence of other chemicals in the reaction environment. As a silane compound, it may be particularly sensitive to the presence of water or other nucleophiles.

特性

IUPAC Name |

2-chloroethoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIMFTWFNLSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

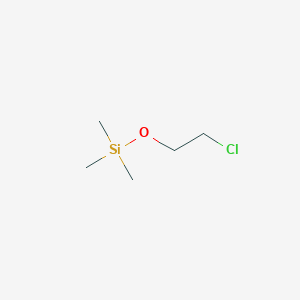

C[Si](C)(C)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294467 | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18157-17-0 | |

| Record name | 18157-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)

![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)